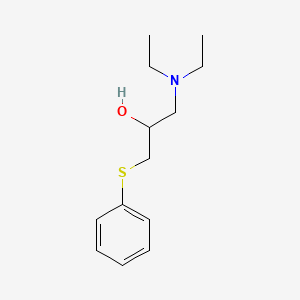
1-(2-Hydroxyethyl)-3,6-dimethylpyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Hydroxyethyl)-3,6-dimethylpyrimidine-2,4-dione is a heterocyclic organic compound with a pyrimidine ring structure This compound is characterized by the presence of a hydroxyethyl group at the first position and two methyl groups at the third and sixth positions of the pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyethyl)-3,6-dimethylpyrimidine-2,4-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3,6-dimethyluracil with ethylene oxide in the presence of a base, such as sodium hydroxide, to introduce the hydroxyethyl group. The reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions: 1-(2-Hydroxyethyl)-3,6-dimethylpyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group yields a carboxylic acid, while reduction can produce primary or secondary alcohols.
科学的研究の応用
1-(2-Hydroxyethyl)-3,6-dimethylpyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(2-Hydroxyethyl)-3,6-dimethylpyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The pyrimidine ring structure allows the compound to interact with nucleic acids and enzymes, potentially affecting cellular processes.
類似化合物との比較
2-Hydroxyethyl methacrylate (HEMA): Used in dental materials and biomedical applications.
1-(2-Hydroxyethyl)piperidine: Studied for its potential in synthesizing nitrogen-doped graphenic materials.
Imidazoles: Another class of heterocyclic compounds with diverse applications in pharmaceuticals and materials science.
Uniqueness: 1-(2-Hydroxyethyl)-3,6-dimethylpyrimidine-2,4-dione is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and form derivatives with specific biological activities makes it a valuable compound in research and industry.
特性
CAS番号 |
36314-83-7 |
|---|---|
分子式 |
C8H12N2O3 |
分子量 |
184.19 g/mol |
IUPAC名 |
1-(2-hydroxyethyl)-3,6-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C8H12N2O3/c1-6-5-7(12)9(2)8(13)10(6)3-4-11/h5,11H,3-4H2,1-2H3 |
InChIキー |
GYWRYEFCAAOKPT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)N(C(=O)N1CCO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




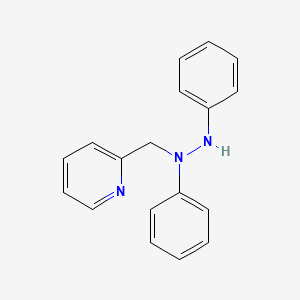
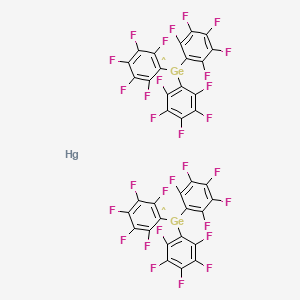
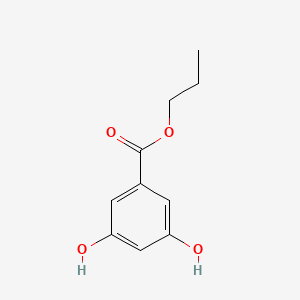

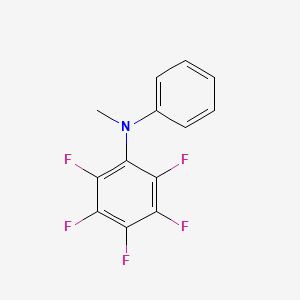
![4-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline](/img/structure/B14683270.png)
![2-Ethyl[1,3]oxazolo[5,4-d]pyrimidin-7(6h)-one](/img/structure/B14683275.png)
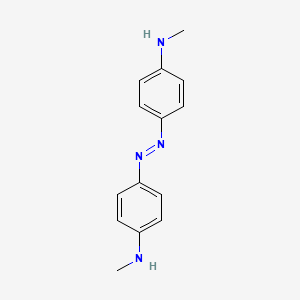
![Diethyl [(5-methylfuran-2-yl)methyl]propanedioate](/img/structure/B14683285.png)


